![molecular formula C12H10O4 B12905558 6a-Phenyldihydrofuro[2,3-b]furan-2,5(3H,4H)-dione CAS No. 100953-23-9](/img/structure/B12905558.png)
6a-Phenyldihydrofuro[2,3-b]furan-2,5(3H,4H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6A-phenyldihydrofuro[2,3-b]furan-2,5(3H,6aH)-dione is a complex organic compound belonging to the class of furofurans
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6A-phenyldihydrofuro[2,3-b]furan-2,5(3H,6aH)-dione typically involves a multi-step process. One efficient method for constructing such compounds is through a novel bicyclization reaction. This method is valuable for synthesizing fused furofuran compounds as it is time-saving and catalyst-free . The process involves the use of methyl ketones as starting materials, which undergo a series of reactions to form the desired furofuran structure.
Industrial Production Methods
While specific industrial production methods for 6A-phenyldihydrofuro[2,3-b]furan-2,5(3H,6aH)-dione are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using efficient catalysts, and ensuring high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6A-phenyldihydrofuro[2,3-b]furan-2,5(3H,6aH)-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated furan compounds.
Aplicaciones Científicas De Investigación
6A-phenyldihydrofuro[2,3-b]furan-2,5(3H,6aH)-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: It is used in the development of bioactive compounds with potential therapeutic effects.
Medicine: It is investigated for its potential use in drug development, particularly for its unique chemical properties.
Industry: It is used in the production of polymers and other materials with specialized properties.
Mecanismo De Acción
The mechanism of action of 6A-phenyldihydrofuro[2,3-b]furan-2,5(3H,6aH)-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 6A-phenyldihydrofuro[2,3-b]furan-2,5(3H,6aH)-dione include other furofuran derivatives, such as:
- 3a,6a-dihydrofuro[2,3-b]furan derivatives
- Polysubstituted furans
Uniqueness
What sets 6A-phenyldihydrofuro[2,3-b]furan-2,5(3H,6aH)-dione apart from similar compounds is its specific substitution pattern and the resulting chemical properties
Propiedades
Número CAS |
100953-23-9 |
|---|---|
Fórmula molecular |
C12H10O4 |
Peso molecular |
218.20 g/mol |
Nombre IUPAC |
6a-phenyl-3a,4-dihydro-3H-furo[2,3-b]furan-2,5-dione |
InChI |
InChI=1S/C12H10O4/c13-10-6-9-7-11(14)16-12(9,15-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
Clave InChI |
MWSUWARLPYXCFX-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC(=O)OC2(OC1=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-Azabicyclo[3.1.0]hexan-3-yl)ethan-1-ol](/img/structure/B12905477.png)
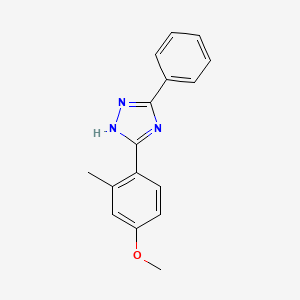
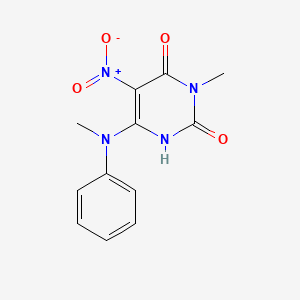
![2-Butyl-5,6-dihydro-4H-imidazo[4,5-d]pyridazin-4-one](/img/structure/B12905489.png)
![Ethyl 6-{[(furan-2-yl)methyl]amino}-6-oxohexanoate](/img/structure/B12905494.png)
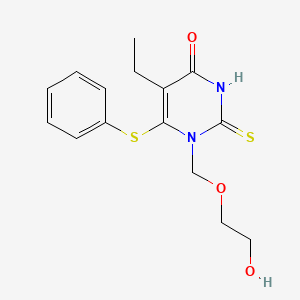
![N-{4-[5-(2,2-Dicyanoethenyl)furan-2-sulfonyl]phenyl}acetamide](/img/structure/B12905499.png)
![3,4,4,8-Tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12905523.png)
![6-(4-Nitrophenyl)furo[2,3-d]pyrimidin-2(1H)-one](/img/structure/B12905525.png)
![7H-PYrrolo[2,3-d]pyrimidine, 4-chloro-7-(2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl)-](/img/structure/B12905528.png)
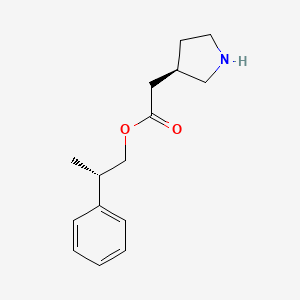
![5'-Deoxy-5'-[(ethoxycarbonyl)amino]adenosine](/img/structure/B12905532.png)
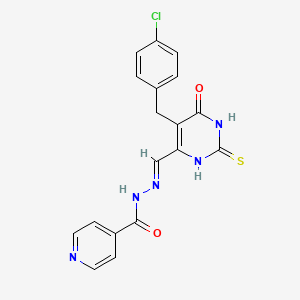
![N,N'-[1,3,4-Oxadiazole-2,5-diyldi(4,1-phenylene)]dibenzamide](/img/structure/B12905541.png)
